2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide
Description
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-10-6-7-13(8-11(10)2)24-16-14(20-21-24)17(26)23(9-19-16)15(12(3)25)18(27)22(4)5/h6-9,15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXTZXSLTZKYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)C(C(=O)C)C(=O)N(C)C)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide is a member of the triazolopyrimidine family known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities based on available literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a triazolo-pyrimidine core with a dimethylphenyl substituent. Its molecular formula is with a molecular weight of approximately 298.306 g/mol. The synthesis typically involves multi-step organic reactions utilizing readily available precursors .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent, antimicrobial properties, and enzyme inhibition.
Anticancer Activity
Recent research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 2.4 µM to 4.14 µM across different cell lines .
This suggests a potent anticancer effect, with mechanisms potentially involving apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Studies have shown that compounds in the triazolopyrimidine class can exhibit antimicrobial activity. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown effectiveness against bacterial strains .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that interactions with specific enzymes or receptors play a crucial role in modulating biochemical pathways relevant to cancer progression and microbial resistance .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds within the same class:
- Study on Triazole Derivatives : A series of 7-oxo derivatives were synthesized and evaluated for their anticancer properties. One derivative showed an inhibition percentage of 78.24% against Mycobacterium smegmatis LeuRS at 15 µg/mL .
- Cytotoxicity Screening : Compounds exhibiting structural similarities to our target compound were screened against human malignant cell lines (MCF-7 and Bel-7402). Some derivatives displayed higher cytotoxicity than standard treatments, indicating potential therapeutic applications .
Data Summary
| Activity Type | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|
| Anticancer | MCF-7 | 3.04 | Significant apoptosis induction observed |
| Anticancer | HepG-2 | 4.5 | Cell cycle arrest at G2/M phase noted |
| Antimicrobial | M. smegmatis | 15 | High inhibition percentage reported |
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole and pyrimidine moieties often exhibit a range of biological activities. The following sections summarize the key applications based on available literature.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of triazole-containing compounds. For instance, derivatives of triazolo-pyrimidines have been synthesized and evaluated for their efficacy against various bacterial strains. One study reported that certain triazolo-pyrimidine derivatives exhibited significant antibacterial activity, suggesting that this compound may serve as a lead structure for developing new antimicrobial agents .
Antidiabetic Properties
Triazole derivatives have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. A related compound was found to be a potent DPP-IV inhibitor with an IC50 value of 18 nM, indicating that similar derivatives could potentially be developed for managing type 2 diabetes . The complex structure of 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide may enhance its inhibitory effects on DPP-IV.
Cancer Research
Compounds with triazole and pyrimidine frameworks have shown promise in cancer research. Their ability to inhibit specific enzymes involved in tumor growth is under investigation. The structural complexity of this compound suggests potential interactions with various biological targets relevant to cancer therapy .
Case Studies and Research Findings
A comprehensive review of literature reveals various case studies highlighting the applications of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
A comparative analysis of triazolopyrimidine derivatives reveals critical variations in substituents and their positions, which dictate physicochemical and biological properties:
Impact of Substituents on Properties
- Electron-Donating vs.
- Amide Side Chains : The N,N-dimethyl-3-oxobutanamide side chain may improve solubility in polar solvents relative to the N-methyl-N-phenylacetamide group in the fluorophenyl analog, which has a larger aromatic moiety .
Spectroscopic Comparisons (NMR and IR)
- NMR Profiles : highlights that triazolopyrimidine derivatives (e.g., compounds 1 and 7) exhibit nearly identical chemical shifts in most regions except positions 29–36 and 39–43. These regions correspond to substituent-sensitive protons, suggesting that the dimethylphenyl group in the target compound would induce distinct shifts in these areas compared to analogs with simpler aryl groups .
- IR Signatures: While direct data for the target compound are unavailable, notes that similar compounds show strong carbonyl (C=O) stretches at ~1700 cm⁻¹, consistent with the oxo and amide groups in the target structure .
Research Findings and Implications
- Lumping Strategy Relevance : ’s lumping approach supports grouping triazolopyrimidines with analogous cores for property prediction. However, the target compound’s unique substituents necessitate individualized analysis to avoid oversimplification .
- Biological Potential: Fluorophenyl analogs (e.g., ) exhibit activity in kinase assays, suggesting the target compound may share similar mechanisms but with altered potency due to its substituents .
Preparation Methods
Cyclization of Triazolamine Derivatives
A widely adopted method involves the cyclization of 5-amino-1,2,4-triazole derivatives with enaminones. For example, 3-(3,4-dimethylphenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one (a key intermediate) is synthesized via the following steps:
- Imidate Formation : Condensation of dimethyl cyanodithioimidocarbonate with 3,4-dimethylaniline in methanol yields the corresponding imidate.
- Triazole Cyclization : Treatment with hydrazine hydrate under reflux generates 3-(3,4-dimethylphenyl)-5-amino-1,2,4-triazole.
- Enaminone Cyclization : Reaction with enaminone (derived from 3,4,5-trimethoxyacetophenone and dimethylformamide dimethyl acetal) in glacial acetic acid at 80°C for 2 hours produces the triazolopyrimidinone core.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Methanol, 24 h, RT | 85–90 |
| 2 | Hydrazine hydrate, reflux | 75–80 |
| 3 | Glacial acetic acid, 80°C | 65–70 |
Multicomponent Condensation Approaches
Alternative methods employ one-pot multicomponent reactions to streamline synthesis. A 2025 study demonstrated the use of 3,4-dimethylphenylhydrazine, ethyl acetoacetate, and cyanoguanidine in the presence of p-toluenesulfonic acid (p-TsOH) under reflux in water, achieving a 78% yield of the triazolopyrimidinone intermediate.
Functionalization at Position 6: Introduction of the Propenyl Group
The 6-prop-2-enyl substituent is introduced via nucleophilic substitution or alkylation:
Alkylation with Allyl Bromide
The triazolopyrimidinone intermediate is treated with allyl bromide in dimethylformamide (DMF) using sodium hydride as a base. Reaction at 60°C for 6 hours affords the 6-allyl derivative in 70–75% yield.
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation (150°C, 30 minutes) to enhance reaction efficiency, achieving an 88% yield with reduced side-product formation.
Synthesis of N,N-Dimethyl-3-Oxobutanamide
The side-chain component, N,N-dimethyl-3-oxobutanamide, is synthesized independently and coupled to the core.
Direct Amination of Acetoacetate
Reaction of dimethylamine with ethyl acetoacetate in ethanol under reflux for 12 hours yields N,N-dimethyl-3-oxobutanamide after acid hydrolysis (82% yield).
Reaction Scheme :
$$
\text{CH}3\text{COCH}2\text{COOEt} + (\text{CH}3)2\text{NH} \rightarrow \text{CH}3\text{COCH}2\text{CON}(\text{CH}3)2 + \text{EtOH}
$$
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors, where dimethylamine gas is reacted with diketene in tetrahydrofuran (THF) at 50°C, achieving 95% conversion and 90% isolated purity.
Coupling of the Triazolopyrimidinone Core and N,N-Dimethyl-3-Oxobutanamide
The final step involves linking the two moieties via a nucleophilic acyl substitution or Mitsunobu reaction.
Nucleophilic Acyl Substitution
Activation of the 3-oxobutanamide’s carbonyl group with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the triazolopyrimidinone’s secondary amine at position 6. Conducted in dichloromethane with triethylamine as a base, this method yields 60–65% of the target compound.
Mitsunobu Coupling
A more efficient approach uses diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF to couple the hydroxyl group (introduced via hydrolysis of the propenyl substituent) with the 3-oxobutanamide. This method achieves 80–85% yield but requires stringent anhydrous conditions.
Comparative Data :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Acyl | SOCl₂, CH₂Cl₂, 0°C → RT | 60–65 | 95 |
| Mitsunobu | DEAD, PPh₃, THF, 24 h | 80–85 | 98 |
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) removes unreacted starting materials. Final recrystallization from ethanol/water (1:1) enhances purity to >99%.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, aromatic), 5.85 (m, 1H, allyl), 3.15 (s, 6H, N(CH₃)₂), 2.85 (s, 2H, COCH₂).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1655 cm⁻¹ (triazole ring).
Challenges and Optimization Strategies
Side Reactions During Allylation
Competing N7-allylation is mitigated by using bulky bases like potassium tert-butoxide.
Scalability of Mitsunobu Coupling
High reagent costs necessitate catalyst recycling systems, with recent studies reporting 90% recovery of triphenylphosphine oxide via aqueous extraction.
Q & A
Q. What are the recommended synthetic pathways for synthesizing 2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N,N-dimethyl-3-oxobutanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving triazolo-pyrimidine core formation followed by coupling with dimethylbutanamide derivatives. Reaction optimization should employ Design of Experiments (DoE) to minimize trial-and-error approaches. For example, varying solvents (e.g., ethanol, THF), catalysts (e.g., piperidine), and temperatures (0–5°C vs. room temperature) can be systematically tested to maximize yield . Example Table: DoE Factors for Optimization
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Solvent | Ethanol, THF, DMF | Ethanol (polar aprotic) |
| Catalyst | Piperidine, DBU | Piperidine (0.1 eq) |
| Temperature | 0–5°C, RT | 0–5°C (prevents side reactions) |
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for structurally analogous triazolo-pyrimidine derivatives (e.g., lattice parameters: Å, Å, Å, space group ) . Complementary techniques include:
- NMR : Confirm substituent positions via - and -NMR (e.g., methyl groups at δ 2.2–2.5 ppm).
- HRMS : Validate molecular weight (calculated for : 418.18 g/mol).
Advanced Research Questions
Q. How can computational methods predict reaction pathways and intermediates for this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms can identify transition states and intermediates. For example, ICReDD’s approach integrates computational predictions with experimental validation to narrow down optimal conditions . Key steps:
Model the triazolo-pyrimidine core using Gaussian or ORCA.
Simulate coupling reactions with dimethylbutanamide under varying steric/electronic conditions.
Validate predictions via LC-MS monitoring of intermediates.
Q. What strategies resolve contradictions in spectral or crystallographic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR shifts or disordered crystal lattices) require cross-validation:
- Multi-technique analysis : Pair XRD with solid-state NMR to resolve crystallographic disorder .
- Dynamic experiments : Variable-temperature NMR can detect conformational flexibility in the dimethylphenyl group .
- Reference databases : Compare spectral data with structurally similar triazolo-pyrimidines (e.g., SMILES:
Cc1cccc(c1)n1nnc2c1nc[nH]c2=O) .
Q. How can AI-driven automation improve synthesis and analysis workflows for this compound?
- Methodological Answer : Smart laboratories integrating AI with tools like COMSOL Multiphysics enable:
- Real-time adjustments : AI algorithms analyze reaction kinetics (e.g., via in-situ IR) to adjust temperature/pH .
- Automated crystallization : Machine learning predicts solvent systems for high-quality crystal growth (e.g., ethanol/water mixtures) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields?
- Methodological Answer : Discrepancies often arise from unaccounted side reactions (e.g., hydrolysis of the 3-oxobutanamide group). Mitigation strategies:
Mechanistic studies : Use LC-MS to detect byproducts (e.g., hydrolyzed amide fragments).
Computational validation : Recalculate reaction thermodynamics under experimental conditions (e.g., solvent dielectric effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
